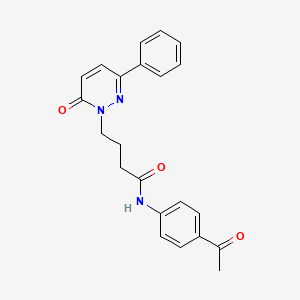

N-(4-acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Description

N-(4-acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a phenyl group at position 3 and a ketone at position 4. The butanamide linker connects this heterocycle to a 4-acetylphenyl group, conferring unique physicochemical properties.

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-16(26)17-9-11-19(12-10-17)23-21(27)8-5-15-25-22(28)14-13-20(24-25)18-6-3-2-4-7-18/h2-4,6-7,9-14H,5,8,15H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHOPWFCEYEXPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Butanamide Chain: The butanamide chain is synthesized through the reaction of a butanoic acid derivative with an amine, followed by coupling with the pyridazinone core.

Introduction of the Acetylphenyl Group: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The acetylphenyl and pyridazinone groups can participate in electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-(4-acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, particularly those involving inflammation and cancer.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence (Pharmacopeial Forum, 2017) details three stereoisomeric compounds (m, n, o) with structural features distinct from N-(4-acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide . These compounds share a butanamide backbone but differ critically in their substituents and heterocyclic systems:

- Core Heterocycle: The evidence compounds contain a 2-oxotetrahydropyrimidin-1(2H)-yl group, a six-membered saturated ring with two nitrogen atoms, whereas the target compound features a 6-oxo-3-phenylpyridazin-1(6H)-yl group, an aromatic pyridazinone ring with two adjacent nitrogen atoms.

- Substituents: The evidence compounds incorporate a 2-(2,6-dimethylphenoxy)acetamido group and a 4-hydroxy-1,6-diphenylhexan-2-yl chain, which are absent in the target compound. The latter instead has a simpler 4-acetylphenyl group.

Table 1: Structural Comparison

| Feature | Target Compound | Evidence Compounds (m, n, o) |

|---|---|---|

| Heterocyclic Core | Pyridazinone (aromatic) | Tetrahydropyrimidinone (saturated) |

| Key Substituents | 4-Acetylphenyl, phenyl | 2,6-Dimethylphenoxy, diphenylhexan, hydroxy |

| Chirality | Unspecified | Multiple R/S configurations |

| Molecular Complexity | Moderate | High (branched chain, multiple stereocenters) |

Research Findings and Limitations

The compounds in the evidence are likely protease inhibitors or receptor modulators due to their structural resemblance to peptidomimetics, but this is speculative . In contrast, the pyridazinone moiety in the target compound is associated with diverse activities (e.g., phosphodiesterase inhibition, anti-inflammatory effects) in unrelated studies. However, these properties cannot be extrapolated without experimental validation.

Biological Activity

N-(4-acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic compound belonging to the pyridazinone class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- Pyridazinone core : A six-membered heterocyclic ring containing two nitrogen atoms.

- Acetylphenyl group : Enhances lipophilicity and may influence biological interactions.

- Butanamide linkage : Provides stability and may affect pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that compounds in the pyridazinone family demonstrate significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

-

Anti-inflammatory Effects :

- The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. This activity is likely mediated through the modulation of signaling pathways such as NF-kB.

-

Anticancer Potential :

- Preliminary studies indicate that this compound may induce apoptosis in cancer cells. The exact mechanism involves the activation of caspases and the mitochondrial pathway, leading to cell death.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.

- Receptor Modulation : It could also interact with cell surface receptors, influencing cellular signaling and gene expression.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on the antimicrobial effects of pyridazinone derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.

- Anti-inflammatory Activity :

-

Cytotoxicity Against Cancer Cells :

- Research involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its anticancer properties.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Unique Attributes |

|---|---|---|---|

| N-(4-butylphenyl)-2-(6-oxo-3-pyridazin-1(6H)-yl)acetamide | Lacks acetophenone group | Moderate antimicrobial | Different substitution pattern affects bioactivity |

| N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-pyridazin]acetamide | Contains methoxy groups | Enhanced anticancer activity | Methoxy groups increase lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.